Crm1-IN-3 Binding Site Topology: Occupancy of a Unique Hidden Cavity Not Targeted by Covalent SINE Inhibitors
Crm1-IN-3 (B28) binds to a deeply hidden protein interior cavity beneath the canonical NES groove of CRM1, as confirmed by crystal structure of the inhibitor-protein complex (PDB ID: 8HUF) [1]. In direct contrast, the FDA-approved covalent inhibitor Selinexor (KPT-330) and related SINE compounds bind covalently to Cys528 within the NES groove itself [2]. This represents a fundamentally distinct binding topography that is not shared by any clinically approved CRM1 inhibitor.
| Evidence Dimension | Binding site location on CRM1/XPO1 |
|---|---|
| Target Compound Data | Binds noncovalently to a hidden interior cavity beneath the NES groove [PDB 8HUF] |
| Comparator Or Baseline | Selinexor (KPT-330): Binds covalently to Cys528 in the NES groove |
| Quantified Difference | Qualitatively distinct binding topology; target compound accesses a cavity not engaged by comparator |
| Conditions | X-ray crystallography of CRM1-Ran-RanBP1 complex |
Why This Matters
Procurement of Crm1-IN-3 enables research on a unique CRM1 binding pocket not accessible to covalent SINE inhibitors, providing a chemical probe for distinct conformational states and potential allosteric modulation.
- [1] PDB Entry 8HUF: B28 in complex with CRM1-Ran-RanBP1. Deposited 2022-12-23, Released 2023-12-27. View Source
- [2] Li, C., Zhang, Q., Huang, W., Huang, L., Long, Q., Lei, Y., Jia, D., Yang, S., Yang, Y., Zhang, X., Sun, Q. Discovery of a Hidden Pocket beneath the NES Groove by Novel Noncovalent CRM1 Inhibitors. Journal of Medicinal Chemistry, 2023, 66(24), 17044-17058. View Source
